molecular formula C23H21N5O2 B2879093 (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396872-82-4

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2879093
CAS No.: 1396872-82-4
M. Wt: 399.454
InChI Key: QLFLXSXYAALBAH-UHFFFAOYSA-N
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Description

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule, drawing interest due to its distinctive structure and potential applications in various scientific fields. This compound is of particular interest because of its unique chemical properties that make it a candidate for numerous biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrrole derivative: : Starting with pyrrole, it is reacted with a benzoyl chloride derivative in the presence of a base to form 4-(1H-pyrrol-1-yl)benzoyl chloride.

  • Piperazine coupling: : This intermediate is then coupled with piperazine under controlled conditions to yield (4-(1H-pyrrol-1-yl)benzoyl)piperazine.

  • Final coupling with pyrazolo[1,5-a]pyridine: : This involves reacting the intermediate with a pyrazolo[1,5-a]pyridine derivative to form the final product.

Industrial Production Methods

The industrial production of this compound would involve scaling up these reactions, optimizing for yield and purity. Reactor conditions, solvent choices, and purification methods like crystallization or chromatography are meticulously controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is involved in several types of chemical reactions:

  • Oxidation: : It can undergo oxidation, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : The compound can be reduced under specific conditions to modify its functional groups.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, often at the benzoyl or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Substituting agents like alkyl halides or acyl chlorides can be used, often in the presence of a catalyst or a strong base.

Major Products Formed

The products formed depend on the specific reactions but can include various derivatives where functional groups on the pyrrole, benzoyl, or pyridine rings have been altered or replaced.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in studies to understand reaction mechanisms and develop new synthetic methods.

Biology

Biologically, this compound can be studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

Medicine

In medicine, it has potential as a lead compound in drug discovery, particularly targeting neurological or inflammatory diseases. Its unique structure allows for modifications that can optimize its pharmacokinetic properties.

Industry

Industrially, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it useful in the development of advanced materials.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone include:

  • (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[3,4-d]pyrimidin-3-yl)methanone: : A structural analog with a pyrazolo[3,4-d]pyrimidine ring instead of pyrazolo[1,5-a]pyridine.

  • (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(quinolin-3-yl)methanone: : Featuring a quinoline ring, it shares similar chemical and biological properties.

Uniqueness

What sets this compound apart is the specific arrangement of its functional groups, which confers unique reactivity and interaction profiles. This makes it a valuable compound in research and industry, offering distinct advantages over similar molecules.

By understanding this compound in depth, researchers and scientists can harness its potential for various applications, pushing the boundaries of current scientific knowledge and industrial practices.

Properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(18-6-8-19(9-7-18)25-10-3-4-11-25)26-13-15-27(16-14-26)23(30)20-17-24-28-12-2-1-5-21(20)28/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFLXSXYAALBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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